molecular formula C16H16N2O3 B3960461 N-(2-nitrophenyl)-4-phenylbutanamide

N-(2-nitrophenyl)-4-phenylbutanamide

Cat. No. B3960461
M. Wt: 284.31 g/mol
InChI Key: WVTBNVXPYAZZIR-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-4-phenylbutanamide, also known as NBMPR, is a synthetic compound that has been extensively studied for its scientific research applications. This compound is commonly used as a tool to study nucleoside transporters, which are important for the uptake of nucleosides into cells.

Scientific Research Applications

Synthesis and Characterization

N-(2-nitrophenyl)-4-phenylbutanamide and its derivatives have been the focus of various synthesis and characterization studies. For instance, Fekri and Zaky (2016) explored the synthesis of Schiff base complexes with derivatives of this compound, investigating their antimicrobial, antioxidant, and cytotoxic activities (Fekri & Zaky, 2016). Similarly, Lewiński, Nitek, and Milart (1993) studied a molecular complex involving a derivative of this compound, highlighting its structural characteristics (Lewiński et al., 1993).

Pharmacological Evaluation

In the field of pharmacology, there's significant interest in derivatives of this compound. Tatsuoka et al. (1992) synthesized a series of related compounds and evaluated their antilipidperoxidation activities and protective effects against hypobaric hypoxia (Tatsuoka et al., 1992). Additionally, Boone, Kelloff, and Malone (1990) identified this compound among several others with potential chemopreventive activity in various animal cancer models (Boone et al., 1990).

Kinetic and Mechanistic Studies

The chemical behavior of substituted derivatives of this compound in specific conditions has been explored. For instance, Sedlák et al. (2002) studied the kinetics and mechanism of formation and decomposition of substituted derivatives in basic medium, providing insights into the chemical processes and interactions of these compounds (Sedlák et al., 2002).

Chemical Properties and Interactions

Pandey et al. (2020) synthesized new N-aryl-N′-Alkoxycarbonyl thiocarbamide derivatives related to this compound and evaluated their in vitro cytotoxic properties against various human cancer cells (Pandey et al., 2020). This type of research is crucial for understanding the potential medical applications of these compounds.

Experimental and Theoretical Exploration

Pandey et al. (2019) also explored two new compounds derived from this compound, focusing on their molecular structure and anticancer properties. They employed both experimental and theoretical methods to assess the potential of these compounds against various cancer cell lines (Pandey et al., 2019).

properties

IUPAC Name

N-(2-nitrophenyl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16(12-6-9-13-7-2-1-3-8-13)17-14-10-4-5-11-15(14)18(20)21/h1-5,7-8,10-11H,6,9,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTBNVXPYAZZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

15.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47202255
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.